molecular formula C11H22N2O3S B11722687 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine

4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine

Cat. No.: B11722687
M. Wt: 262.37 g/mol
InChI Key: HWJUXMQHRHYBAV-UHFFFAOYSA-N
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Description

4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine is a compound that features a morpholine ring substituted with a piperidine moiety via an ethyl sulfonyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method includes the use of sulfonyl chloride as a reagent to introduce the sulfonyl group. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring optimal conditions for the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-pyridine
  • 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-benzene

Uniqueness

4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine is unique due to the presence of both morpholine and piperidine rings, which can confer distinct pharmacological properties. The combination of these two moieties can result in enhanced biological activity and specificity compared to similar compounds .

Properties

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

4-(2-piperidin-2-ylethylsulfonyl)morpholine

InChI

InChI=1S/C11H22N2O3S/c14-17(15,13-6-8-16-9-7-13)10-4-11-3-1-2-5-12-11/h11-12H,1-10H2

InChI Key

HWJUXMQHRHYBAV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCS(=O)(=O)N2CCOCC2

Origin of Product

United States

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